

commercial availability of methyl 2-chloroquinoline-6-carboxylate

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Compound of Interest

Compound Name: Methyl 2-chloroquinoline-6-carboxylate

Cat. No.: B1466512

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An In-depth Technical Guide to the Commercial Availability and Application of **Methyl 2-chloroquinoline-6-carboxylate**

This guide provides an in-depth analysis of **Methyl 2-chloroquinoline-6-carboxylate**, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical identity, commercial availability, synthetic context, and critical applications in modern research, grounding all claims in authoritative sources.

Chemical Identity and Properties

Methyl 2-chloroquinoline-6-carboxylate (CAS Number: 849807-09-6) is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.^{[1][2]} The presence of a chloro group at the 2-position and a methyl carboxylate group at the 6-position makes this molecule a versatile intermediate for further chemical modification. The chlorine atom, in particular, is a reactive handle that can be readily displaced by various nucleophiles, allowing for the synthesis of diverse compound libraries.^[3]

Table 1: Physicochemical Properties of **Methyl 2-chloroquinoline-6-carboxylate**

Property	Value	Source
CAS Number	849807-09-6	[4] [5]
Molecular Formula	C ₁₁ H ₈ ClNO ₂	[4] [5]
Molecular Weight	221.64 g/mol	[5] [6]
IUPAC Name	methyl 2-chloroquinoline-6-carboxylate	[4] [5]
InChI Key	OUUBEKSUNCCLDY-UHFFFAOYSA-N	[4]
SMILES	COC(=O)C1=CC=C2N=C(Cl)C=CC2=C1	[5]
Physical Form	Solid	[4]
Purity	Typically ≥97%	[4] [5]

Commercial Availability and Procurement

Methyl 2-chloroquinoline-6-carboxylate is readily available from several fine chemical suppliers, facilitating its use in both academic research and commercial drug discovery pipelines. Procurement is straightforward through online catalogs, with suppliers offering various quantities ranging from milligrams to multiple grams.

Table 2: Commercial Suppliers and Purchasing Information

Supplier	Catalog ID (Example)	Purity	Available Quantities	Notes
Sigma-Aldrich	849807-09-6	98%	100 mg - 25 g	Distributed via an Aldrich Partner (Ambeed, Inc.). [4]
AChemBlock	T93550	97%	Inquire for quote	Offers a secure e-commerce platform for ordering. [5]
BLD Pharm	1192569-38-2*	N/A	Inquire for quote	Provides access to NMR, HPLC, and other documentation. [7]

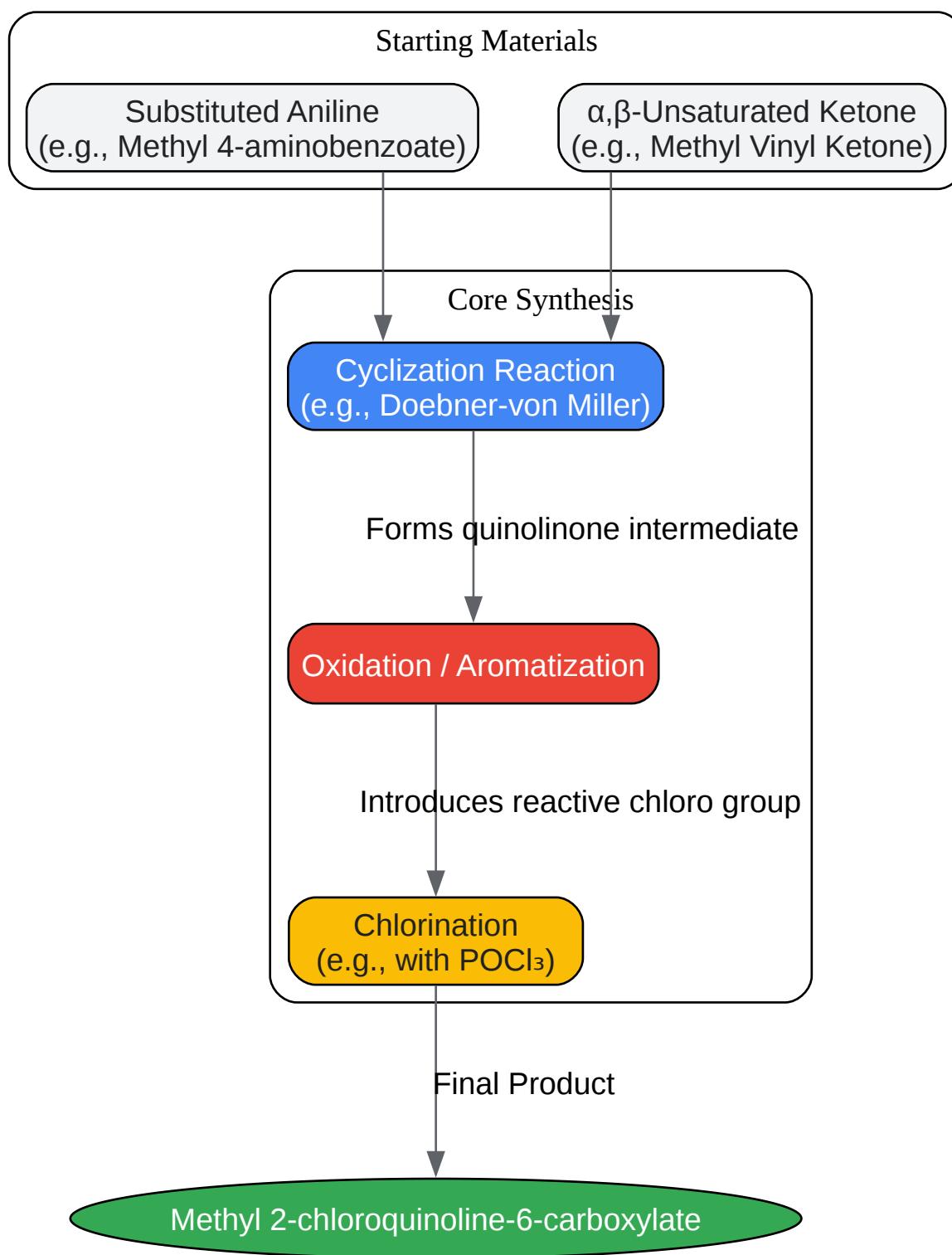
*Note: Some suppliers may list isomers under different CAS numbers. The primary CAS for the 6-carboxylate is 849807-09-6.

When procuring this reagent, it is crucial for researchers to verify the purity and identity via the supplier's Certificate of Analysis (COA). Standard storage conditions are at room temperature in an inert atmosphere to prevent degradation.[\[4\]](#)

Synthetic Context and Methodologies

While commercially available, understanding the synthesis of the quinoline core is vital for researchers planning to create novel analogs. Quinoline derivatives are often synthesized via classic named reactions such as the Combes, Doebner-von Miller, or Friedländer synthesis. A general approach involves the condensation of an appropriately substituted aniline with a β -dicarbonyl compound or a related precursor, followed by cyclization.

The diagram below illustrates a generalized workflow for producing functionalized quinoline scaffolds, which is the foundational chemistry for producing compounds like **methyl 2-chloroquinoline-6-carboxylate**.



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Caption: Generalized synthetic workflow for quinoline derivatives.

Illustrative Experimental Protocol: Synthesis of a 4-Methylquinoline Derivative

This protocol, adapted from a patented process for a related quinoline, illustrates the key steps of cyclization and catalysis.^[8] It serves as a foundational example of the chemistry involved.

Objective: To synthesize a 4-methylquinoline derivative from a substituted aniline and methyl vinyl ketone (MVK).

Materials:

- Substituted Aniline (1.0 molar eq.)
- Acetic Acid (solvent)
- 'Silferc' (Ferric Chloride on Silica, Catalyst 1) (1.0 molar eq.)
- Methyl Vinyl Ketone (MVK) (1.1 molar eq.)
- Anhydrous Zinc Chloride (Catalyst 2) (1.0 molar eq.)
- 10% Sodium Hydroxide Solution
- Ethyl Acetate
- Anhydrous Sodium Sulfate

Procedure:

- **Reaction Setup:** To a stirred solution of the substituted aniline (e.g., 9.3 mmol) in acetic acid (10 mL) in a round-bottom flask, add activated 'silferc' (1.5 g) under a nitrogen atmosphere. The use of an inert atmosphere prevents unwanted side reactions.^[8]
- **Reagent Addition:** Stir the mixture for 5 minutes. Slowly add MVK (10.2 mmol) dropwise over 15 minutes. **Causality Note:** Slow addition is critical to control the exothermic reaction and prevent polymerization of the MVK.

- Initial Heating: Heat the reaction mixture to 70-75°C and maintain this temperature for one hour. This step facilitates the initial conjugate addition and condensation.[8]
- Catalyst Addition & Reflux: Add anhydrous zinc chloride (1.27 g). Causality Note: ZnCl₂ is a Lewis acid that catalyzes the intramolecular electrophilic cyclization and subsequent dehydration to form the aromatic quinoline ring.
- Reaction Completion: Heat the mixture to reflux for an additional two hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Cool the reaction mixture to room temperature and filter to remove the solid catalyst.
- Neutralization & Extraction: Carefully basify the filtrate with a 10% NaOH solution until pH > 8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
- Drying and Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the product by column chromatography on silica gel to obtain the pure quinoline derivative.

Applications in Research and Drug Development

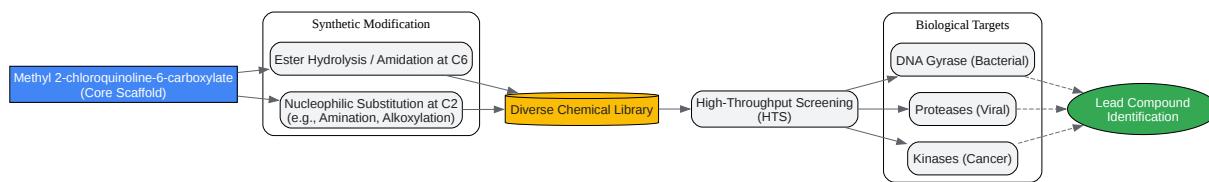
The true value of **methyl 2-chloroquinoline-6-carboxylate** lies in its role as a versatile scaffold for synthesizing biologically active molecules. Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2]

- Kinase Inhibitors: The quinoline core can act as an ATP mimetic, making it an excellent starting point for designing kinase inhibitors for cancer therapy.[9] The 2-chloro position allows for the introduction of side chains that can form specific interactions within the kinase ATP-binding pocket, enhancing potency and selectivity.[9]
- Antiviral Agents: Researchers have designed 2-chloroquinoline-based molecules as potential dual inhibitors of SARS-CoV-2 proteases (MPro and PLPro), demonstrating the scaffold's

utility in developing novel antiviral therapeutics.[3]

- Antibacterial Agents: The quinoline core is famously present in quinolone and fluoroquinolone antibiotics.[1] New derivatives are continuously being explored to overcome bacterial resistance.

The diagram below illustrates the central role of this building block in a typical drug discovery workflow.



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Caption: Role as a scaffold in a drug discovery pipeline.

Conclusion

Methyl 2-chloroquinoline-6-carboxylate is a commercially accessible and highly valuable chemical intermediate. Its well-defined structure, featuring two distinct reactive sites, provides medicinal chemists with a robust platform for generating diverse molecular libraries. The established importance of the quinoline scaffold in a multitude of therapeutic areas ensures that this building block will continue to be a staple in academic and industrial laboratories focused on the discovery of next-generation pharmaceuticals.

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